molecular formula C9H10N2O B8715083 2-(aminomethyl)-4-methoxyBenzonitrile

2-(aminomethyl)-4-methoxyBenzonitrile

Cat. No.: B8715083
M. Wt: 162.19 g/mol
InChI Key: FQGOEGLKINIYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-4-methoxyBenzonitrile is an organic compound that features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4-methoxyBenzonitrile typically involves the cyanoacetylation of 5-methoxybenzylamine. One common method includes the reaction of 5-methoxybenzylamine with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(aminomethyl)-4-methoxyBenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Cyano-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzoic acid.

    Reduction: 2-Amino-5-methoxybenzylamine.

    Substitution: 2-Cyano-5-halobenzylamine.

Scientific Research Applications

2-(aminomethyl)-4-methoxyBenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-methoxyBenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the methoxy group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

  • 2-Cyano-4-methoxybenzylamine
  • 2-Cyano-5-ethoxybenzylamine
  • 2-Cyano-5-methylbenzylamine

Comparison: 2-(aminomethyl)-4-methoxyBenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties. The methoxy group can influence the compound’s reactivity and solubility, while the cyano group can participate in various chemical transformations. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-4-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3

InChI Key

FQGOEGLKINIYLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-cyano-5-methoxybenzyl azide (1 g, 5.3 mmol) and 10% palladium on carbon (500 mg) in ethyl acetate (30 ml) was stirred at room temperature under an atmosphere of hydrogen for 1 h. The catalyst was removed by filtration through a bed of Celite and the filtrate concentrated to yield the product as an orange oil: 1H NMR (CDCl3) δ7.56 (d, J=8.5 Hz, 1H), 7.07 (d, J=2.5 Hz, 1H), 6.82 (dd, J=2.5, 8.5 Hz, 1H), 4.05 (br s, 2H), 3.87 (s, 3H).
Name
2-cyano-5-methoxybenzyl azide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.